molecular formula C23H23N5O3 B11588802 2-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate

2-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]amino}-2-oxo-1-phenylethyl acetate

Cat. No.: B11588802
M. Wt: 417.5 g/mol
InChI Key: PRXIZIVNNUSXDJ-UHFFFAOYSA-N
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Description

2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with a phenylamine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with an appropriate acylating agent to introduce the acetate group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]amino}-2-oxo-1-phenylethyl acetate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]amino]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C23H23N5O3/c1-15-14-16(2)25-22(24-15)28-23(26-19-12-8-5-9-13-19)27-21(30)20(31-17(3)29)18-10-6-4-7-11-18/h4-14,20H,1-3H3,(H2,24,25,26,27,28,30)

InChI Key

PRXIZIVNNUSXDJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2)\NC(=O)C(C3=CC=CC=C3)OC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)OC(=O)C)C

Origin of Product

United States

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